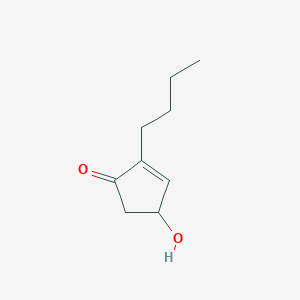

2-Butyl-4-hydroxycyclopent-2-en-1-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62995-29-3 |

|---|---|

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

2-butyl-4-hydroxycyclopent-2-en-1-one |

InChI |

InChI=1S/C9H14O2/c1-2-3-4-7-5-8(10)6-9(7)11/h5,8,10H,2-4,6H2,1H3 |

InChI Key |

VULIYXMNOCHVPI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC(CC1=O)O |

Origin of Product |

United States |

Stereochemical Aspects and Enantioselective Control in 2 Butyl 4 Hydroxycyclopent 2 En 1 One Synthesis

Impact of Chirality on Biological Activity and Synthetic Utility

Chirality is a fundamental aspect of molecular recognition in biological systems, and as such, the different enantiomers of a chiral compound can exhibit markedly different biological activities. nih.gov In the context of hydroxylated cyclopentenone derivatives, the stereochemistry of the hydroxyl group is of paramount concern because the biological activity is often critically dependent upon its orientation. acs.org These chiral cyclopentenones are key structural motifs in a wide array of biologically active molecules, including prostaglandins (B1171923) and prostanoids. acs.orggoogle.com The specific configuration of the stereocenters within these molecules is essential for their interaction with biological targets like enzymes and receptors.

The utility of chiral 4-hydroxycyclopentenone derivatives as synthetic building blocks is immense. nih.gov They serve as versatile intermediates, or chirons, for the total synthesis of complex natural products and pharmaceuticals. acs.orggoogle.com For instance, optically active 4-hydroxycyclopent-2-en-1-one is a valuable precursor for the synthesis of prostaglandins and their analogues. google.com The ability to access enantiomerically pure forms of these cyclopentenones allows for the construction of complex molecular architectures with precise stereochemical control, which is crucial for achieving the desired biological function in the final target molecule. acs.org

Table 1: Applications of Chiral Hydroxylated Cyclopentenones

| Application Area | Examples | Significance |

|---|---|---|

| Natural Product Synthesis | Prostaglandins, Pentenomycins, Terpenes | Serves as a key chiral building block for complex structures. acs.orgnih.gov |

| Pharmaceuticals | Carbocyclic Nucleosides, Anticancer Drugs | The specific enantiomer is often the active pharmaceutical ingredient. acs.org |

| Bioactive Molecules | Various compounds with diverse medicinal properties | Chirality dictates the molecule's interaction with biological systems. nih.govacs.org |

Diastereoselective and Enantioselective Control in Key Transformations

Achieving control over stereochemistry during the synthesis of cyclopentenone derivatives is a central goal. Various strategies have been developed to influence the formation of one stereoisomer over another.

Enantioselective methods aim to produce an excess of one enantiomer from a non-chiral starting material. Key approaches include:

Enzymatic Resolutions: This method separates enantiomers from a racemic mixture. Lipases are commonly used for the resolution of hydroxylated cyclopentenones, often through enantioselective acylation or hydrolysis. acs.orgresearchgate.net For example, the lipase (B570770) from Candida antarctica (Novozym-435®) has been used for the efficient desymmetrization of cis-3,5-Diacetoxy-1-cyclopentene to produce enantiomerically pure (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate (B1210297). researchgate.net

Asymmetric Reductions: The Noyori reduction is a prominent example used to establish the stereochemistry at the hydroxyl-bearing carbon, providing access to either enantiomeric form of substituted 4-hydroxycyclopentenones. nih.govacs.org

Chiral Auxiliaries: A chiral molecule can be temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the transformation, the auxiliary is removed. Menthol has been used as a chiral auxiliary to obtain separable diastereomers of a cyclopentenone intermediate. acs.org

Diastereoselective methods are used when a molecule already contains a stereocenter, and a new one is being created. The existing center influences the stereochemical outcome of the reaction. For example, in the synthesis of prostanoids, a chiral cyclopentenone intermediate can undergo a substrate-controlled diastereoselective organocuprate conjugate addition. acs.org

Table 2: Comparison of Stereoselective Synthetic Methods

| Method | Description | Advantages | Common Reagents/Catalysts |

|---|---|---|---|

| Enzymatic Resolution | Separation of a racemic mixture using an enzyme that selectively reacts with one enantiomer. | High enantioselectivity, mild reaction conditions. | Lipases (e.g., Pseudomonas cepacia, Novozym-435®). acs.orgresearchgate.netresearchgate.net |

| Asymmetric Reduction | Enantioselective reduction of a ketone to a chiral alcohol. | High enantiomeric excess, access to both enantiomers. | Noyori catalysts (Ru-BINAP complexes). nih.govacs.org |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct a stereoselective reaction. | Predictable stereochemical control. | Menthol, (R)-2-phenylglycinol. acs.orgnih.gov |

| Kinetic Resolution | Enantiomers of a racemate react at different rates with a chiral catalyst or reagent. | Can provide access to both unreacted starting material and product in enriched form. | Chiral BINAP/CuCl systems, Palladium catalysts. acs.org |

Enantiodivergent Synthetic Approaches to Cyclopentenone Derivatives

Enantiodivergent synthesis provides access to either enantiomer of a target molecule from a single, common chiral starting material or by using enantiomeric catalysts. This flexibility is highly valuable in medicinal chemistry, where it is often necessary to test the biological activity of both enantiomers of a compound. nih.govresearchgate.net

A common strategy involves using enantiomeric versions of a chiral catalyst to steer a reaction towards the desired (R)- or (S)-product. For instance, asymmetric transfer hydrogenation of BCP-ketones can yield either enantiomer of the corresponding alcohol depending on the catalyst used. nih.gov Similarly, routes to substituted 4-hydroxycyclopentenones have been developed that utilize key steps like the Noyori reduction, which can be tuned to provide access to a set of products in either enantiomeric form. nih.govacs.org This approach allows for the synthesis of both (+)- and (-)-enantiomers of hydroxylated cyclopentenones, which are crucial for structure-activity relationship studies and the development of stereochemically pure therapeutic agents.

Advanced Spectroscopic Methods for Stereochemical Assignment

Once a chiral compound is synthesized, its absolute stereochemistry must be determined. Several advanced spectroscopic and analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR can confirm the structure of a compound, specialized techniques are needed for stereochemical assignment. The use of chiral derivatizing agents, such as Mosher's acid (MTPA), can convert a pair of enantiomers into diastereomers, which will exhibit distinct signals in the NMR spectrum, allowing for the determination of enantiomeric excess. google.com

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers and determining the enantiomeric purity (enantiomeric excess, ee) of a sample. It utilizes a chiral stationary phase that interacts differently with each enantiomer, causing them to elute at different times. acs.orguni-regensburg.de

X-ray Crystallography: This method provides unambiguous determination of the absolute configuration of a molecule, provided that a suitable single crystal can be grown.

Microwave Three-Wave Mixing: This is a highly sensitive, gas-phase technique for chiral analysis. It can distinguish between enantiomers in a mixture, measure enantiomeric excess, and determine the absolute configuration of the molecules by analyzing the phase of the received signal. harvard.edu

Photoelectron Circular Dichroism (PECD): PECD is a powerful chiroptical method that measures the asymmetry in the angular distribution of photoelectrons emitted from a chiral molecule ionized by circularly polarized light. Time-resolved PECD (TR-PECD) using ultrashort X-ray pulses can probe the ultrafast dynamics in chiral molecules, offering site-specific information about the chiral contribution of each atom during a reaction. aps.org

These advanced methods are crucial for validating the success of an enantioselective synthesis and for understanding the structure-function relationships of chiral molecules like 2-Butyl-4-hydroxycyclopent-2-en-1-one.

Derivatives, Analogues, and Structure Activity Relationship Sar Studies of 2 Butyl 4 Hydroxycyclopent 2 En 1 One Derivatives

Design and Synthesis of Structural Analogues of 4-Hydroxycyclopent-2-en-1-one

The synthesis of structural analogues of 4-hydroxycyclopent-2-en-1-one is a key area of research aimed at exploring the chemical space around this privileged scaffold. Various synthetic strategies have been developed to generate a diverse library of these compounds. The cyclopentenone unit is a powerful synthon due to the wide range of chemical modifications possible at its enone structural motif. acs.org

Common synthetic routes include:

Nazarov Cyclization: The acid-catalyzed cyclization of divinyl ketones. wikipedia.org

Pauson–Khand Reaction: A reaction involving an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone. wikipedia.org

Ring-Closing Metathesis: Formation of the cyclic structure from corresponding dienes. wikipedia.org

Oxidation of Cyclic Allylic Alcohols: A direct method to introduce the ketone functionality. wikipedia.org

Conversion from Furans: A notable method involves the reaction of furan (B31954) with n-butyllithium to generate a furyllithium intermediate. This intermediate is then condensed with a substituted benzaldehyde. The resulting 2-furylmethanol is subsequently converted into a 2-aryl-4-hydroxycyclopentenone using a weak Lewis acid like zinc chloride. researchgate.net

For the synthesis of chiral cyclopentenones, which are crucial precursors in the asymmetric synthesis of bioactive molecules, enzymatic resolution is a widely used technique. acs.org Lipase-catalyzed resolutions of hydroxylated cyclopentenone substrates or their precursors are of great synthetic value, particularly in the synthesis of prostanoids. acs.org

| Synthetic Method | Description | Reference |

|---|---|---|

| Nazarov Cyclization | Acid-catalyzed reaction of divinyl ketones to form cyclopentenones. | wikipedia.org |

| Pauson-Khand Reaction | A [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide. | wikipedia.org |

| Conversion from Furans | Condensation of a furyllithium intermediate with an aldehyde, followed by rearrangement to a 4-hydroxycyclopentenone. | researchgate.net |

| Enzymatic Resolution | Use of enzymes, typically lipases, to separate enantiomers of racemic hydroxylated cyclopentenones. | acs.org |

Influence of Substituents (e.g., Alkyl, Aryl, Hydroxymethyl) on Chemical and Biological Profiles

The chemical and biological profiles of 4-hydroxycyclopent-2-en-1-one derivatives are significantly influenced by the nature and position of substituents on the cyclopentenone ring. Structure-activity relationship (SAR) studies are crucial for understanding these effects and guiding the design of more potent and selective compounds.

The introduction of different functional groups can modulate various properties:

Alkyl Groups: The effect of para-alkyl substituents has been studied in related phenolic compounds, where the size and nature of the alkyl group (methyl, ethyl, propyl, allyl) influenced the reactivity of derived quinone methides, which in turn may relate to their cytotoxicity. nih.gov

Aryl Groups: In a series of 2,3-diaryl-4/5-hydroxy-cyclopent-2-en-1-one analogues designed as anticancer agents, the substitution pattern on the aryl rings was critical for activity. The presence of electron-withdrawing or electron-donating groups can influence the compound's binding affinity and selectivity. researchgate.net For example, certain analogues displayed potent cytotoxic activity (IC50 < 1 µg/mL) against a panel of human cancer cell lines. researchgate.net

Hydroxymethyl and O-Substituted Groups: The synthesis of (4R)-4-hydroxy-2-hydroxymethylcyclopent-2-en-1-one and its O-substituted derivatives has been reported. rsc.org Subsequent benzoylation or benzylation of the hydroxyl groups led to compounds that were evaluated for their biological activity. For instance, the O-benzoyl derivative (17a) showed inhibitory activity against Staphylococcus aureus at a concentration of 2 µg/cm³. rsc.org

| Substituent Type | Influence on Profile | Example/Finding | Reference |

|---|---|---|---|

| Aryl | Modulates anticancer cytotoxicity. | 2,3-diaryl-4-hydroxy-cyclopent-2-en-1-one analogues showed potent activity (IC50 < 1 µg/mL) against cancer cell lines. | researchgate.net |

| Hydroxymethyl (O-Substituted) | Confers antibacterial activity. | An O-benzoyl derivative of 4-hydroxy-2-hydroxymethylcyclopent-2-en-1-one inhibited Staphylococcus aureus growth. | rsc.org |

| Alkyl | Affects reactivity and potential cytotoxicity. | Reactivity of related quinone methides varied with different para-alkyl substituents. | nih.gov |

Incorporation of the Cyclopentenone Moiety into Hybrid Structures

The cyclopentenone ring is a valuable pharmacophore that can be incorporated into larger, hybrid molecular structures to generate novel compounds with unique biological activities. researchgate.net This strategy combines the known activity of the cyclopentenone moiety with that of another molecular scaffold to potentially achieve synergistic effects, improved target specificity, or enhanced pharmacokinetic properties.

A prominent example is the design of hybrid molecules based on the natural anticancer agent combretastatin (B1194345) A-4 (CA-4). In one study, the cis-double bond of CA-4, which is crucial for its tubulin-binding activity, was replaced by a 4/5-hydroxy cyclopentenone moiety. researchgate.net This created a series of cis-restricted analogues that integrated the structural features of the cyclopentenone ring into a diaryl scaffold. The resulting hybrid compounds not only retained but, in some cases, exceeded the biological activity of the parent compound, demonstrating significant tumor regression in preclinical models. researchgate.net This approach highlights the utility of the five-membered cyclic ring as a crucial component that can be modified to fine-tune the interaction of the molecule with its biological target. researchgate.net

Bioisosteric Replacements Utilizing 4-Hydroxycyclopent-2-en-1-one Scaffolds

Bioisosteric replacement is a key strategy in drug design where a functional group or a molecular fragment is swapped with another that possesses similar physical or chemical properties, with the goal of retaining or improving biological activity. nih.govresearchgate.net The 4-hydroxycyclopent-2-en-1-one scaffold can be used as a bioisostere for other structural motifs in known bioactive molecules. This approach, sometimes referred to as "scaffold hopping," aims to improve properties like potency, selectivity, and synthetic accessibility, or to explore novel chemical space. nih.govnih.gov

The aforementioned analogues of combretastatin A-4 serve as an excellent example of this principle. researchgate.net The 4/5-hydroxy cyclopentenone scaffold was employed as a bioisosteric replacement for the ethylene (B1197577) bridge of CA-4. researchgate.net The rationale was that the rigid cyclopentenone ring could lock the two aryl groups in a cis-conformation, mimicking the active geometry of CA-4. This strategic replacement led to the development of a potent analogue, compound 42 , which exhibited several advantages over CA-4, including:

Superior antitubulin properties. researchgate.net

Better aqueous solubility. researchgate.net

Improved metabolic stability and pharmacokinetic profile. researchgate.net

This successful application demonstrates that the 4-hydroxycyclopent-2-en-1-one scaffold can effectively function as a conformationally restricted bioisostere, offering a viable path for the optimization of existing drug leads.

Anticancer Activity and Cellular Mechanisms

Cyclopentenone derivatives have demonstrated significant potential as anticancer agents. Their activity is often mediated by the reactive α,β-unsaturated carbonyl group, which can interact with biological nucleophiles like cysteine residues in proteins. mdpi.com This reactivity influences multiple cellular pathways, leading to cytotoxicity, cell cycle disruption, and apoptosis in cancer cells.

Cytotoxicity against Cancer Cell Lines

A significant body of research has established the cytotoxic effects of cyclopentenone derivatives against a variety of human cancer cell lines. The efficacy of these compounds is often structure-dependent, with different substitutions on the cyclopentenone ring leading to varied levels of activity.

For instance, the synthetic cyclopentenedione derivative TX-1123 (2-hydroxyarylidene-4-cyclopentene-1,3-dione) showed significantly higher cytotoxicity against cancer cell lines compared to rat hepatocytes, with an IC50 value of 57 µM for the latter, suggesting a degree of selectivity for cancer cells. nih.gov Another natural compound, asterredione, isolated from Aspergillus terreus, displayed IC50 values ranging from 17 to 25 µM against NCI-H460, MCF-7, and SF-268 cancer cell lines after 48 hours of treatment. nih.gov Similarly, studies on cyclopent-2-en-1-one (2CP) revealed potent cytotoxic and pro-apoptotic activity, particularly against melanoma cells, at sub-micromolar concentrations. nih.gov

The table below summarizes the cytotoxic activity of selected cyclopentenone derivatives against various cancer cell lines.

| Compound | Cancer Cell Line(s) | IC50 Value | Reference |

| Asterredione | NCI-H460, MCF-7, SF-268 | 17-25 µM | nih.gov |

| Coruscanone A | Vero, LLC-PK1 | 19.3 µM, 13.4 µM | nih.gov |

| Nostotrebin 6 (NOS-6) | Mouse fibroblasts (BALB/c) | 8.48 µM (NR assay), 12.15 µM (MTT assay) | nih.gov |

| Cyclopent-2-en-1-one (2CP) | Melanoma and Lung Cancer Cells | Sub-micromolar range | nih.gov |

Induction of Cell Cycle Arrest and Apoptosis

Beyond direct cytotoxicity, a key mechanism of action for many anticancer cyclopentenone derivatives is the induction of cell cycle arrest and apoptosis (programmed cell death). mdpi.com By interfering with the cell division cycle, these compounds can prevent cancer cell proliferation.

For example, certain derivatives can induce cell cycle arrest at the G2/M phase. researchgate.netnih.gov This halt in the cell cycle is often a prelude to apoptosis. The induction of apoptosis is a critical mechanism for antitumor agents. researchgate.net Studies have shown that treatment with specific derivatives leads to a dose-dependent increase in the percentage of apoptotic cells. mdpi.comresearchgate.net On melanoma cells, the pro-apoptotic mechanism of cyclopent-2-en-1-one was found to be mediated by the mitochondria and the activation of caspase 3. nih.gov The cleavage of PARP, a key protein in DNA repair, is another hallmark of apoptosis initiated by these compounds. mdpi.com

The process of apoptosis is often regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax can increase mitochondrial membrane permeability, leading to the release of cytochrome c and the activation of the caspase cascade, while anti-apoptotic proteins like Bcl-xL inhibit this process. mdpi.com

Interactions with Cellular Targets (e.g., Antitubulin Properties)

The anticancer effects of cyclopentenone derivatives can be attributed to their interaction with specific cellular targets. One of the most significant targets is tubulin. mdpi.com Tubulin polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle, playing a crucial role in cell division.

Certain chalcones, which can possess a structure related to cyclopentenones, have been identified as tubulin polymerization inhibitors. mdpi.com These compounds bind to the colchicine binding site on tubulin, disrupting microtubule dynamics. This interference with the microtubule network leads to a blockage of the cell cycle in the G2/M phase and subsequently induces apoptosis. mdpi.com The presence of specific chemical groups, such as methoxy or amino groups, can enhance the antitubulin activity of these compounds. mdpi.com

Antimicrobial and Antifungal Activities

The cyclopentenedione (CPD) scaffold is a common structural motif in a variety of natural products that exhibit antimicrobial and antifungal properties. researchgate.net These compounds are produced by diverse organisms, including higher plants, fungi, and bacteria. researchgate.net

Coruscanones A and B, isolated from Piper coruscans, are among the most studied CPDs and are noted for their antifungal activities. nih.govresearchgate.net Another naturally occurring CPD, asterredione, has also been investigated for its antibacterial and antifungal effects. nih.gov The broad spectrum of biological activity associated with CPDs highlights their potential as lead compounds for the development of new antimicrobial and antifungal agents. researchgate.net A benzofuran-type compound, cathayenone A, which shares structural similarities, has been shown to have germicidal effects on pathogenic fungi. researchgate.net

Antiviral Activity (e.g., HIV-rt Inhibition, Herpes Simplex Virus)

Derivatives of the cyclopentenone family have also been explored for their antiviral properties, with some showing activity against significant human pathogens like Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV). rsc.org

The enzyme reverse transcriptase (RT) is essential for the replication of HIV. nih.gov It is a multifunctional enzyme with both DNA polymerase and ribonuclease H (RNase H) activity. Both of these functions are critical for converting the viral RNA genome into double-stranded DNA that can be integrated into the host cell's genome. nih.gov Consequently, HIV RT is a major target for antiviral drug development. nih.gov

Similarly, α-Hydroxytropolones (αHTs), which are structurally related to cyclopentenones, have demonstrated potent antiviral activity against both HSV-1 and HSV-2 in cell culture, including against strains resistant to the common antiviral drug acyclovir. rsc.org

Enzymatic Inhibition Mechanisms (e.g., Triphosphate Formation for Nucleoside Analogues)

The mechanism of antiviral action often involves the inhibition of crucial viral enzymes. For nucleoside analogues, a common mechanism is their conversion within the host cell into a triphosphate form. This process is exemplified by the anti-herpes drug acyclovir.

Acyclovir is a guanosine nucleoside analogue that is selectively activated by viral kinases, specifically those produced by human herpesviruses (HHVs). nih.gov This activation converts acyclovir into its monophosphate form, which is then further phosphorylated by host cell kinases to acyclovir triphosphate (ACV-TP). ACV-TP acts as an inhibitor of the HHV DNA polymerase. nih.gov

Interestingly, phosphorylated acyclovir has also been shown to directly inhibit HIV-1 reverse transcriptase. nih.gov To inhibit HIV-1 RT, acyclovir must be converted to its triphosphate form. In human tissues, this conversion requires the presence of a co-infecting herpesvirus that can perform the initial phosphorylation step. nih.gov Once formed, the triphosphate analogue can terminate the growing DNA chain and trap the reverse transcriptase enzyme, thereby suppressing HIV-1 replication. nih.gov This mechanism highlights how the metabolic activation of a compound is crucial for its antiviral efficacy.

Applications in Organic Synthesis and Medicinal Chemistry for 2 Butyl 4 Hydroxycyclopent 2 En 1 One Structures

Versatile Building Blocks for Complex Molecule Construction

The 4-hydroxycyclopentenone framework is recognized as a privileged scaffold in the field of chemical synthesis. escholarship.orgescholarship.orgescholarship.org The synthesis of 2-Butyl-4-hydroxycyclopent-2-en-1-one can be achieved through the Piancatelli rearrangement of a corresponding furylcarbinol. escholarship.orgescholarship.org This rearrangement represents one of the most efficient methods for constructing the 4-hydroxycyclopentenone core. escholarship.org

The value of these compounds lies in their dense functionality, which allows for a variety of chemical transformations, making them versatile starting points for constructing more complex molecular architectures. The presence of a hydroxyl group, a ketone, and a double bond within a five-membered ring offers multiple reactive sites for further synthetic elaboration.

Strategic Intermediates in Total Synthesis

As strategic intermediates, 4-hydroxycyclopentenones are integral to the synthesis of prostaglandins (B1171923) and other biologically active molecules. escholarship.org The specific compound, this compound, is synthesized from its isomer, 4-Hydroxy-5-butylcyclopent-2-enone. escholarship.orgescholarship.org This transformation highlights its position as a key intermediate that can be accessed and potentially utilized in multi-step total synthesis projects.

The synthesis of this compound is detailed in the following table, based on a documented laboratory procedure. escholarship.orgescholarship.org

| Starting Material | Reagents/Conditions | Product | Yield |

| 4-Hydroxy-5-butylcyclopent-2-enone | Alumina (Brockman grade III), 4:1 benzene/diethyl ether | This compound | 100% |

This table illustrates the isomerization process to yield the target compound.

Contribution to Drug Discovery and Development Programs

While the general class of 4-hydroxycyclopentenones is important in medicinal chemistry, specific research detailing the contribution of this compound to drug discovery and development programs is not available in the provided search results.

No information was found specifically linking this compound to the design of β-Secretase or HCV NS3 protease inhibitors.

There is no specific information available in the search results regarding the application of this compound in structure-based drug design.

No documentation was found that describes the use of this compound in combinatorial chemistry approaches for the synthesis of targeted libraries.

Computational Chemistry and Theoretical Studies on 2 Butyl 4 Hydroxycyclopent 2 En 1 One and Analogue Systems

Quantum Mechanical Calculations and Electronic Structure Analysis

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties of a molecule. nih.gov For a compound like 2-Butyl-4-hydroxycyclopent-2-en-1-one, these calculations can elucidate its geometry, stability, and reactivity.

Detailed research findings from DFT studies on analogous hydroxyketone systems reveal key electronic parameters. lew.rochemrxiv.orgresearchgate.net The calculations typically begin with geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, various electronic properties are determined. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity. nih.gov

These frontier orbitals, along with conceptual DFT descriptors, provide a quantitative measure of the molecule's reactivity. Parameters such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be calculated to predict how the molecule will behave in chemical reactions. chemrxiv.org

| Parameter | Description | Typical Value | Reference |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.1 to -6.5 eV | nih.govlew.ro |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 eV | nih.govlew.ro |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and stability | 4.5 to 4.6 eV | nih.gov |

| Chemical Hardness (η) | Resistance to change in electron distribution | ~2.28 eV | chemrxiv.org |

| Electronegativity (χ) | Ability to attract electrons | ~3.85 eV | chemrxiv.org |

| Electrophilicity Index (ω) | Propensity to accept electrons | ~3.25 eV | chemrxiv.org |

Molecular Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in mapping the intricate pathways of chemical reactions, identifying intermediate structures, and characterizing the high-energy transition states that govern reaction rates. The formation of 4-hydroxycyclopentenone derivatives often involves the Piancatelli rearrangement, an acid-catalyzed conversion of 2-furylcarbinols. nih.govrsc.org

Theoretical studies on the analogous aza-Piancatelli reaction using DFT have provided a detailed mechanistic understanding that is applicable to the synthesis of this compound. acs.org The reaction is modeled as a multi-step process:

Nucleophilic Attack: The reaction begins with the attack of a nucleophile (water, in the classic Piancatelli rearrangement).

Proton Transfer: An internal proton transfer occurs, facilitating the subsequent ring-opening.

Ring Opening: The furan (B31954) ring opens via the breaking of a C-O bond, a step that overcomes the initial aromaticity of the furan ring.

Electrocyclization: A 4-π electrocyclic ring closure forms the five-membered cyclopentenone ring. wikipedia.org

| Reaction Step | Description | Calculated Free Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Nucleophilic Attack | Initial attack of the nucleophile on the furan ring system. | ~20.2 | acs.org |

| Ring Opening | C-O bond scission leading to an open-chain intermediate. | Relatively low barrier following proton transfer. | acs.org |

| Electrocyclization | Conrotatory 4π electron ring closure to form the cyclopentenone. | Thermodynamically favorable. | wikipedia.org |

Prediction of Stereochemical Outcomes and Diastereoselectivity

A significant feature of the Piancatelli rearrangement is its high degree of stereocontrol, typically yielding a trans relationship between the substituents at the 4- and 5-positions of the cyclopentenone ring. nih.gov Computational chemistry offers a way to rationalize and predict such stereochemical outcomes.

The stereoselectivity is determined during the 4-π electrocyclization step. wikipedia.org Theoretical models can be constructed for the transition states leading to both the trans and cis products. By calculating the relative energies of these competing transition states, the preferred reaction pathway can be identified. According to the Curtin-Hammett principle, the product ratio is determined by the difference in the free energies of the transition states.

Computational studies on related electrocyclization reactions consistently show that the transition state leading to the trans isomer is sterically less hindered and therefore lower in energy than the transition state leading to the cis isomer. This energy difference explains the experimentally observed high diastereoselectivity of the reaction. nih.gov This predictive capability is crucial for planning synthetic routes for complex molecules like prostaglandins (B1171923), where precise stereochemical control is essential.

Simulations of Molecular Interactions with Biological Targets

Many cyclopentenone-containing molecules, such as certain prostaglandins, exhibit significant biological activity by interacting with specific protein targets. nih.gov Computational simulations, including molecular docking and molecular dynamics (MD), are vital for studying these interactions at a molecular level.

Molecular Docking: This technique predicts the preferred binding orientation of a ligand (e.g., this compound) within the active site of a biological target. For instance, cyclopentenone prostaglandins are known to be ligands for the nuclear receptor PPARγ. nih.gov Docking algorithms would place the molecule into the receptor's binding pocket in various conformations and score them based on factors like intermolecular forces, providing a static snapshot of the most likely binding mode.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to study the dynamic behavior of the ligand-protein complex over time. mdpi.com An initial docked pose is placed in a simulated physiological environment (water and ions), and the motions of all atoms are calculated over a period of nanoseconds to microseconds. MD simulations provide deeper insights into:

Binding Stability: Assessing whether the ligand remains stably bound in the active site.

Conformational Changes: Observing how the protein and ligand adapt to each other upon binding.

Key Interactions: Identifying specific amino acid residues that form persistent hydrogen bonds, hydrophobic contacts, or other interactions with the ligand, which are critical for binding affinity. nih.gov

These simulations can reveal, for example, that the butyl group of this compound engages in hydrophobic interactions within a pocket of the receptor, while the hydroxyl and ketone groups act as hydrogen bond donors and acceptors with polar residues.

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues | Reference |

|---|---|---|---|

| C4-Hydroxyl Group | Hydrogen Bond (Donor/Acceptor) | Ser, Tyr, His | nih.gov |

| C1-Carbonyl Group | Hydrogen Bond (Acceptor) | Gln, Asn | nih.gov |

| C2-Butyl Group | Hydrophobic/Van der Waals | Leu, Ile, Phe, Val | nih.gov |

| Cyclopentenone Ring | Covalent Adduct (Michael Addition) | Cys | nih.gov |

Emerging Research Directions and Future Perspectives for 2 Butyl 4 Hydroxycyclopent 2 En 1 One Chemistry

Addressing Scalability and Sustainability in Synthetic Routes (e.g., Biomass-Derived Precursors)

A significant shift in the synthesis of 2-Butyl-4-hydroxycyclopent-2-en-1-one and related compounds is the move towards greater scalability and sustainability, with a strong emphasis on the use of biomass-derived precursors. The catalytic transformation of furan (B31954) compounds, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), which are readily available from lignocellulosic biomass, into cyclopentanone (B42830) derivatives is a key area of research. nih.govresearchgate.net This approach offers a renewable alternative to traditional petroleum-based synthetic routes.

Furfuryl alcohol, another biomass-derived platform chemical, can be converted to 4-hydroxycyclopent-2-en-1-one through a rearrangement reaction. google.com Research has focused on optimizing this process, exploring different catalytic systems and reaction conditions to improve yields and minimize side reactions like polymerization. google.com The development of efficient and cost-effective methods for these transformations is crucial for the industrial-scale production of this compound. google.com

| Precursor Type | Examples | Advantages | Challenges |

|---|---|---|---|

| Biomass-Derived | Furfural, Furfuryl Alcohol | Renewable, sustainable, potential for lower environmental impact. | Often requires multi-step conversions, catalyst development is ongoing. |

| Petroleum-Based | Divinyl ketones, Alkynes | Well-established chemistries, often high yields. | Non-renewable, subject to price volatility, potential for greater environmental impact. |

Development of Novel and More Efficient Catalytic Systems

Metal-Based Catalysts: A variety of metal catalysts, including those based on nickel, cobalt, rhodium, gold, and palladium, have been investigated for the synthesis of cyclopentenones. organic-chemistry.orgmdpi.comthieme-connect.com For instance, Co-Ni catalysts have shown promise in the selective conversion of furfural to cyclopentanone. mdpi.com Gold catalysts have been employed in the stereospecific rearrangement of propargyl silanes to yield cyclopentenones with quaternary stereocenters. organic-chemistry.org Rhodium-catalyzed intramolecular hydroacylation of 4-alkynals provides another route to this important structural motif. organic-chemistry.org

Organocatalysis: In addition to metal-based systems, organocatalysis has emerged as a powerful tool in asymmetric synthesis. Chiral organocatalysts have been successfully applied in the asymmetric Morita-Baylis-Hillman reaction of cyclopentenone with various aldehydes, offering a pathway to enantiomerically enriched products. organic-chemistry.org

| Catalyst Type | Metal/Compound | Reaction Type | Key Advantages |

|---|---|---|---|

| Metal-Based | Ni, Co, Rh, Au, Pd | Rearrangement, Cycloaddition, Hydroacylation | High activity and selectivity, versatile for various transformations. |

| Organocatalyst | Chiral Amines, Phosphines | Asymmetric Aldol (B89426), Michael, Morita-Baylis-Hillman reactions | Metal-free, often milder reaction conditions, enables asymmetric synthesis. |

Discovery of Unexplored Chemical Transformations and Reactivity Patterns

The cyclopentenone core of this compound is a highly reactive scaffold, offering numerous possibilities for chemical modification at every position. thieme-connect.com Ongoing research is focused on uncovering new chemical transformations and reactivity patterns to expand the synthetic utility of this compound.

The classic reactions of α,β-unsaturated ketones, such as nucleophilic conjugate addition (Michael reaction) and the Baylis–Hillman reaction, are well-established for cyclopentenones. wikipedia.org Furthermore, cyclopentenones are excellent dienophiles in Diels-Alder reactions, allowing for the construction of complex polycyclic systems. wikipedia.org

A key area of exploration is the Nazarov cyclization, an electrocyclic reaction of divinyl ketones to form cyclopentenones. organic-chemistry.orgnih.gov Recent advancements have led to highly enantioselective versions of this reaction, cooperatively catalyzed by a Lewis acid and a chiral Brønsted acid. organic-chemistry.org The development of base-mediated Nazarov reactions of metalloenolates derived from α,β-unsaturated α-diketones has also been reported. nih.gov

Identification of Novel Biological Activities and Therapeutic Applications

Cyclopentenone-containing molecules, including prostaglandins (B1171923), have long been recognized for their diverse and potent biological activities. benthamdirect.com This has spurred research into the therapeutic potential of synthetic cyclopentenones like this compound.

A significant area of interest is the anti-inflammatory properties of cyclopentenones. benthamdirect.com These compounds can interact with key signaling proteins and transcription factors involved in the inflammatory response, such as Nuclear Factor-κB (NF-κB) and Heat Shock Factor-1 (HSF1). benthamdirect.comgoogle.com By inhibiting NF-κB and activating HSF1, cyclopentenones can down-regulate inflammatory genes and activate cytoprotective mechanisms. benthamdirect.comgoogle.com

Furthermore, some cyclopentenone derivatives have been investigated for their potential as anticancer agents. researchgate.net The identification of the cyclopentenone moiety as the active component responsible for these biological effects opens up new avenues for the design and development of novel therapeutic agents. benthamdirect.com

Integration with Advanced Analytical Techniques for Structural Elucidation and Reaction Monitoring

The characterization and analysis of this compound and its derivatives rely on a suite of advanced analytical techniques. For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are indispensable tools. nih.gov

Modern advancements in analytical chemistry are being increasingly integrated into the study of cyclopentenone chemistry. High-resolution mass spectrometry (HRMS) provides precise mass measurements for unambiguous molecular formula determination. Two-dimensional NMR techniques, such as COSY and HMBC, are crucial for establishing the connectivity of atoms within the molecule. For chiral cyclopentenones, techniques like chiral high-performance liquid chromatography (HPLC) are essential for determining enantiomeric purity. acs.org

In the context of reaction monitoring, in-situ spectroscopic methods, such as ReactIR (Fourier-transform infrared spectroscopy) and process NMR, are becoming more prevalent. These techniques allow for real-time tracking of reactant consumption and product formation, providing valuable kinetic and mechanistic insights that can be used to optimize reaction conditions.

Q & A

Q. Q1. What are the most reliable synthetic pathways for 2-butyl-4-hydroxycyclopent-2-en-1-one, and how can reaction conditions be optimized to improve yield?

Methodological Answer: Synthesis typically involves cyclization of pre-functionalized ketones or hydroxy-enone precursors. For example, aldol condensation of 4-hydroxycyclopentenone with butyraldehyde derivatives under acidic catalysis (e.g., p-toluenesulfonic acid) can yield the target compound. Optimization strategies include:

- Temperature control : Maintaining 60–80°C to balance reaction rate and byproduct formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while minimizing side reactions.

- Catalyst screening : Testing Brønsted vs. Lewis acids (e.g., AlCl₃ vs. H₃PO₄) to improve regioselectivity .

Yield tracking via HPLC (C18 column, 70:30 methanol/water mobile phase) is recommended for real-time analysis .

Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address structural ambiguities?

Methodological Answer:

- NMR : ¹H and ¹³C NMR are critical for confirming the cyclopentenone backbone and hydroxyl/butyl substituents. Key signals include:

- δ 5.8–6.2 ppm : Olefinic protons (C2–C3).

- δ 2.4–2.6 ppm : Methylene groups adjacent to the ketone (C1).

- IR : A strong absorption band at ~1680 cm⁻¹ confirms the α,β-unsaturated ketone.

- MS : High-resolution ESI-MS can distinguish between isobaric isomers (e.g., positional hydroxyl vs. butyl group variations).

For ambiguous cases, computational methods (DFT-based chemical shift prediction) should validate experimental data .

Advanced Research Questions

Q. Q3. How can conflicting data on the compound’s stability under oxidative conditions be resolved, and what experimental designs mitigate reproducibility issues?

Methodological Answer: Contradictory reports on stability (e.g., rapid degradation vs. inertness in air) may arise from:

- Impurity effects : Trace metals (e.g., Fe³⁺) in solvents accelerating oxidation. Use ultra-pure solvents and chelating agents (EDTA) to suppress side reactions.

- Light exposure : UV/Vis studies show photo-induced ring-opening; experiments must standardize light-shielding (amber glassware) .

Design a factorial experiment varying:

Oxygen concentration (controlled via glovebox vs. ambient air).

Temperature (25°C vs. 40°C).

Additives (antioxidants like BHT).

Analyze degradation products via GC-MS (DB-5 column, 5°C/min ramp) to identify dominant pathways .

Q. Q4. What mechanistic insights explain the compound’s reactivity in Diels-Alder reactions, and how can computational modeling guide substrate selection?

Methodological Answer: The α,β-unsaturated ketone moiety acts as a dienophile. Key factors:

- Electron density : Electron-withdrawing groups (e.g., hydroxyl at C4) enhance dienophilicity. Substituent effects can be modeled via Fukui function analysis (DFT, B3LYP/6-311+G**).

- Steric hindrance : The butyl group at C2 may impede synperiplanar transition states. Molecular dynamics simulations (e.g., Gaussian or ORCA) predict steric clashes with bulky dienes.

Experimental validation: - Screen dienes (e.g., anthracene vs. furan derivatives) under microwave-assisted conditions (100°C, 20 min).

- Monitor regioselectivity via NOESY NMR to confirm endo/exo preferences .

Q. Q5. How do environmental interfaces (e.g., aqueous vs. lipid membranes) influence the compound’s bioavailability, and what analytical methods quantify partitioning behavior?

Methodological Answer:

- Lipophilicity : Determine logP via shake-flask method (octanol/water partitioning) with HPLC quantification. Expected logP ~2.5 (hydroxyl group reduces hydrophobicity).

- Membrane permeability : Use Franz diffusion cells with synthetic membranes (e.g., PDMS) to model transdermal/oral absorption. LC-MS/MS quantifies permeated compound .

- Surface adsorption : AFM or QCM-D measures adsorption kinetics on silica (mimicking soil) or keratin (skin models). Data interpretation must account for pH-dependent hydroxyl group ionization (pKa ~9.2) .

Data Analysis and Contradiction Resolution

Q. Q6. What statistical approaches are recommended for reconciling discrepancies in reported biological activity (e.g., antimicrobial vs. inert)?

Methodological Answer:

- Meta-analysis : Aggregate data from peer-reviewed studies (excluding non-validated sources like ) and apply Cochran’s Q test to assess heterogeneity.

- Dose-response modeling : Fit data to Hill equations to identify threshold concentrations for activity.

- Confounding variables : Control for solvent effects (DMSO vs. ethanol) and cell line variability (e.g., Gram-positive vs. Gram-negative bacteria) .

Q. Q7. How can isotopic labeling (e.g., ¹³C or ²H) elucidate metabolic pathways of this compound in model organisms?

Methodological Answer:

- Synthesis of labeled analogs : Introduce ¹³C at C1 via Claisen condensation with ¹³C-acetate.

- Tracing studies : Administer labeled compound to in vitro hepatocyte models; analyze metabolites via UPLC-QTOF-MS.

- Data interpretation : Use software (e.g., MetaboAnalyst) to map isotopic enrichment patterns and identify phase I/II metabolism (e.g., hydroxylation, glucuronidation) .

Experimental Design Tables

Q. Table 1. Key Parameters for Stability Studies

| Variable | Test Range | Analytical Method | Reference Standard |

|---|---|---|---|

| Temperature | 25°C, 40°C, 60°C | GC-MS (DB-5 column) | USP <1112> |

| Light Exposure | UV (254 nm), dark | HPLC-DAD (220–400 nm) | ICH Q1B |

| Oxygen Content | 0%, 21%, 50% O₂ | Headspace GC-TCD | ASTM E2474 |

Q. Table 2. Computational Tools for Reactivity Prediction

| Software | Functionality | Basis Set | Output Metrics |

|---|---|---|---|

| Gaussian 16 | Transition state analysis | 6-311+G(d,p) | Activation energy |

| COSMO-RS | Solubility prediction | TZVP | LogP, ΔG_solvation |

| VASP | Surface adsorption | PAW pseudopotentials | Adsorption energy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.